molecular formula C14H11NO B15331994 3-Methyl-4-(naphthalen-1-yl)isoxazole

3-Methyl-4-(naphthalen-1-yl)isoxazole

Katalognummer: B15331994
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: WNFJTYJFVVJSQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-4-(naphthalen-1-yl)isoxazole is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(naphthalen-1-yl)isoxazole can be achieved through several methods. One common approach involves the cyclization of α,β-unsaturated carbonyl compounds with hydroxylamine hydrochloride. The reaction typically proceeds under acidic or basic conditions, depending on the specific substrates and desired reaction pathway .

Another method involves the use of metal-free catalysts to synthesize isoxazole derivatives. For example, a chemoselective pathway has been introduced to synthesize 1,2,3-triazole-isoxazole derivatives using a completely metal-free catalyst, maintaining the principles of green chemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free methods can enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-4-(naphthalen-1-yl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Wissenschaftliche Forschungsanwendungen

3-Methyl-4-(naphthalen-1-yl)isoxazole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Methyl-4-(naphthalen-1-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methyl-4-(phenyl)isoxazole
  • 4-(Naphthalen-1-yl)isoxazole
  • 3-Methyl-5-(naphthalen-1-yl)isoxazole

Uniqueness

3-Methyl-4-(naphthalen-1-yl)isoxazole is unique due to the specific positioning of the methyl and naphthalen-1-yl groups on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C14H11NO

Molekulargewicht

209.24 g/mol

IUPAC-Name

3-methyl-4-naphthalen-1-yl-1,2-oxazole

InChI

InChI=1S/C14H11NO/c1-10-14(9-16-15-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3

InChI-Schlüssel

WNFJTYJFVVJSQZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC=C1C2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.